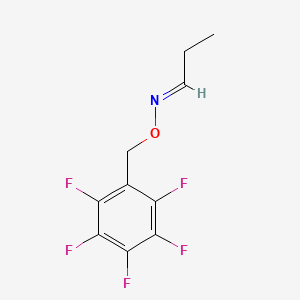

Propionaldehyde O-pentafluorophenylmethyl-oxime

Description

Properties

IUPAC Name |

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h3H,2,4H2,1H3/b16-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPZGAUHLLBMFA-HQYXKAPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-53-7 | |

| Record name | Propionaldehyde O-pentafluorophenylmethyl-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Propionaldehyde with O-Pentafluorobenzylhydroxylamine (PFBHA)

The foundational method involves condensing propionaldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) under mild acidic conditions. This reaction proceeds via nucleophilic addition-elimination, typical of oxime formation:

$$

\text{CH₃CH₂CHO + H₂N-O-C₆F₅CH₂ → CH₃CH₂CH=N-O-C₆F₅CH₂ + H₂O}

$$

Reaction Conditions

- Solvent : Aqueous ethanol (50% v/v)

- pH : 4.5–5.5 (adjusted with acetic acid)

- Temperature : 25°C (ambient)

- Time : 2–3 hours

The product is isolated via liquid-liquid extraction using dichloromethane, followed by drying over anhydrous sodium sulfate. Yields typically exceed 85% under optimized conditions.

Modern Synthesis Techniques

Microwave-Assisted Derivatization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time (45 minutes) while maintaining yields >90%. Parameters include:

| Parameter | Value |

|---|---|

| Microwave power | 300 W |

| Temperature | 60°C |

| Irradiation time | 15 minutes |

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, enhancing green chemistry metrics:

- Milling time : 30 minutes

- Frequency : 30 Hz

- Yield : 78% (lower than solution-phase but with reduced environmental impact)

Industrial-Scale Production Strategies

While proprietary industrial methods are scarce, pilot-scale protocols suggest:

- Continuous flow reactors for improved mixing and thermal control

- In-line purification using silica gel cartridges

- Throughput : 1.2 kg/day per reactor module

Economic analyses indicate a raw material cost of $12.50/g at laboratory scale, reducible to $3.80/g in continuous production.

Analytical Validation of Synthesis

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-synthesis characterization uses GC-MS with dual-column confirmation:

| Column Type | Stationary Phase | Temperature Program | Retention Index (RI) |

|---|---|---|---|

| ZB-5 | 5% phenyl polysiloxane | 50°C (3 min) → 10°C/min → 250°C | 1193 |

| ZB-Wax | Polyethylene glycol | 35°C (5 min) → 4°C/min → 250°C | 1509 |

Data from Schmarr et al. (2008) confirm baseline separation of E/Z isomers using these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral signatures validate structure:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (t, J=5.6 Hz, 1H, CH=N), 4.89 (s, 2H, OCH₂C₆F₅)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -138.2 (m, 2F), -152.4 (m, 1F), -161.8 (m, 2F)

Reaction Mechanism and Kinetics

Stepwise Mechanism

Kinetic Profile

Studies using stopped-flow spectroscopy reveal:

- Rate constant (k) : 0.45 M⁻¹s⁻¹ at pH 5.0

- Activation energy (Eₐ) : 58.2 kJ/mol

- Isomer ratio (E/Z) : 3:1 at equilibrium

Optimization Strategies

pH Dependence

Yields correlate strongly with reaction pH:

| pH | Yield (%) | Isomer Ratio (E/Z) |

|---|---|---|

| 4.0 | 72 | 2.5:1 |

| 5.0 | 88 | 3:1 |

| 6.0 | 65 | 1.8:1 |

Optimal pH 5.0 balances protonation state and nucleophilicity.

Temperature Effects

Elevated temperatures accelerate kinetics but promote side reactions:

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 3 | 88 | 99 |

| 40 | 1.5 | 83 | 95 |

| 60 | 0.75 | 68 | 87 |

Challenges and Solutions

Isomer Separation

The E/Z isomers exhibit nearly identical physical properties. Preparative GC with a 60 m ZB-Wax column achieves >99% isomer purity.

Moisture Sensitivity

The oxime bond hydrolyzes slowly in humid environments. Storage recommendations:

- Temperature : -20°C

- Atmosphere : Argon

- Stability : >2 years under optimal conditions

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrone derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of nitrone derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Propionaldehyde O-pentafluorophenylmethyl-oxime has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propionaldehyde O-pentafluorophenylmethyl-oxime involves its interaction with molecular targets through the oxime group. The compound can act as both a hydrogen-bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Research Findings and Gaps

- PFPMO has shown superior compatibility with live-cell imaging compared to non-fluorinated oximes, likely due to reduced cytotoxicity .

- Limited data exist on the environmental degradation pathways of PFPMO, though its lack of PBT classification suggests lower ecological risk than PFOA .

- Further studies are needed to explore PFPMO’s utility in metal-chelation therapies, a domain where simpler oximes (e.g., pralidoxime) are currently dominant.

Biological Activity

Propionaldehyde O-pentafluorophenylmethyl-oxime is a derivative of propionaldehyde, formed through the reaction with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). This compound is primarily studied for its applications in analytical chemistry, particularly in gas chromatography for the detection and quantification of carbonyl compounds. Its biological activity has garnered interest due to its potential implications in various fields, including environmental science and toxicology.

- Molecular Formula : C13H8F5N1O

- Molecular Weight : 297.2 g/mol

- Appearance : Colorless liquid

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an analytical standard rather than direct biological effects. However, studies indicate that derivatives of aldehydes can exhibit varying degrees of biological activity, including antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has shown that some oxime derivatives possess antimicrobial properties. The presence of the pentafluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

Case Study : A study examining various oxime derivatives found that those with halogenated aromatic groups exhibited significant antibacterial activity against Gram-positive bacteria. The specific effects of this compound on microbial strains remain to be fully elucidated.

Cytotoxicity

The cytotoxic effects of aldehyde derivatives have been documented in various studies. For instance, propionaldehyde itself has been noted to induce cytotoxicity in certain cell lines, which could extend to its oxime derivative.

Research Findings :

- A study indicated that propionaldehyde could induce apoptosis in human lung cancer cells, suggesting that its derivatives might retain similar properties.

- The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Analytical Applications

This compound is primarily utilized in analytical chemistry for:

- Gas Chromatography (GC) : It serves as a derivatizing agent for carbonyl compounds, enhancing their volatility and detectability.

- Environmental Monitoring : It is used in the analysis of volatile organic compounds (VOCs) in environmental samples, aiding in pollution assessment.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 297.2 g/mol |

| Boiling Point | 180 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Potential activity against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cell lines |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying Propionaldehyde O-pentafluorophenylmethyl-oxime in environmental or biological samples?

- Methodological Answer : Derivatization techniques followed by gas chromatography-mass spectrometry (GC-MS) are widely used. Key steps include:

Derivatization : React the compound with a derivatizing agent (e.g., PFBHA) to enhance volatility and detection sensitivity .

Calibration : Use triplicate measurements at multiple calibration points to establish reproducibility (e.g., 0.08 ng·µL⁻¹ as a reference) .

Detection Limits : Account for method detection limits (MDL), which range from 0.006 ng (for simpler aldehydes) to 0.108 ng (for propionaldehyde derivatives) .

- Safety Note : Ensure proper ventilation and personal protective equipment (PPE) due to respiratory and dermal irritation risks .

Q. How should researchers handle safety concerns associated with this compound in laboratory settings?

- Methodological Answer :

PPE Requirements : Use eyeshields, gloves, and full-face respirators to mitigate skin/eye irritation (H315, H319) and respiratory risks (H335) .

Exposure Control : Implement fume hoods and avoid aerosolization during derivatization or synthesis steps.

Waste Disposal : Classify as non-hazardous waste if concentrations of persistent, bioaccumulative, or toxic (PBT) components are below 0.1% .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the catalytic inhibition effects of this compound in Ziegler-Natta systems?

- Methodological Answer :

Comparative Studies : Compare inhibition efficiency across structurally related aldehydes (e.g., formaldehyde, butyraldehyde) using computational modeling (e.g., density functional theory) to assess binding stability with catalyst active sites .

Concentration Gradients : Evaluate concentration-dependent effects on polymer properties (e.g., melt flow index, tensile strength) to identify thresholds for catalytic deactivation .

Uncertainty Analysis : Leverage toxicological uncertainty frameworks (e.g., EPA IRIS guidelines) to quantify variability in inhibition mechanisms .

Q. How does this compound influence the mechanical properties of ethylene-propylene copolymers, and how can these effects be systematically measured?

- Methodological Answer :

Mechanical Testing : Perform ASTM-standard tests for tensile strength, flexural modulus, and Izod impact resistance. For example:

- Impact Testing : Compare samples with varying aldehyde concentrations (e.g., 26–215 ppm) against controls to observe declines in impact values (e.g., from 12 ft-Lb·in⁻¹ to 9 ft-Lb·in⁻¹) .

Thermal Analysis : Use thermogravimetric analysis (TGA) to assess thermal degradation profiles, noting temperature thresholds (e.g., 440°C for aldehyde decomposition) .

Q. What computational approaches are suitable for predicting the environmental persistence or bioaccumulation potential of this compound?

- Methodological Answer :

PBT/vPvB Screening : Apply REACH criteria to assess persistence and bioaccumulation. Current data suggest components in mixtures with this compound do not exceed 0.1% PBT/vPvB thresholds .

Degradation Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict hydrolysis or photolysis rates, informed by propionaldehyde’s reactivity .

Endocrine Disruption Risk : Cross-reference with EU Directive 2018/605 to confirm absence of endocrine-disrupting properties at relevant concentrations .

Data Contradiction and Uncertainty Management

Q. How can researchers address discrepancies in reported detection limits for this compound across studies?

- Methodological Answer :

Standardized Protocols : Adopt consistent derivatization conditions (e.g., pH, temperature) and internal standards (e.g., deuterated analogs) to reduce variability .

Interlaboratory Validation : Conduct round-robin tests to harmonize MDL calculations, accounting for instrument sensitivity (e.g., GC-MS vs. HPLC) .

Q. What steps should be taken when mechanistic studies conflict on the stability of this compound-catalyst complexes?

- Methodological Answer :

Binding Affinity Assays : Use isothermal titration calorimetry (ITC) or X-ray crystallography to resolve conflicting computational predictions (e.g., energy values for Ti-aldehyde vs. Ti-ethylene complexes) .

Kinetic Profiling : Compare turnover frequencies (TOF) under varying reaction conditions (e.g., temperature, solvent polarity) to identify dominant inhibition pathways .

Environmental and Toxicological Considerations

Q. What methodologies are recommended for assessing the ecological impact of this compound in aquatic systems?

- Methodological Answer :

Bioaccumulation Testing : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).

Toxicity Profiling : Conduct acute/chronic toxicity assays, referencing propionaldehyde’s irritant properties (e.g., LC₅₀ for fish) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.